
Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))-
説明
Synthesis Analysis
The synthesis of acetamide derivatives is a topic of interest due to their potential biological activities. For instance, paper details the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper describes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting the use of specific reagents and conditions to achieve the desired product. These studies demonstrate the importance of substituent variation and stereochemistry in the synthesis of acetamide derivatives.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their properties and potential interactions. Paper discusses the equilibrium between silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, while paper compares the conformation of the N-H bond in different acetamide structures. Paper provides insights into the hydrogen bonding patterns in substituted N-(2-hydroxyphenyl)-acetamides. These findings suggest that the molecular structure, including hydrogen bonding and conformation, plays a significant role in the behavior of acetamide derivatives.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can lead to the formation of various products. Paper explores the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, resulting in angular heterocyclic compounds. This indicates that acetamide derivatives can participate in reactions that yield complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper describes the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and its characterization using various spectroscopic techniques, which are essential for determining the properties of the compound. Paper discusses the synthesis of new AB-type monomers for polybenzimidazoles from an acetamide derivative, indicating the potential for polymer formation. These studies show that acetamide derivatives can exhibit a range of properties depending on their structural features.
科学的研究の応用
Metabolism and Herbicide Analysis
- Acetochlor and similar compounds, closely related to the queried chemical, are analyzed for their metabolism in human and rat liver microsomes. These studies contribute to understanding the biochemical pathways and potential environmental and health impacts of such herbicides (Coleman et al., 2000).
Synthesis for Polybenzimidazoles
- Research into synthesizing new AB-type monomers for polybenzimidazoles using N-(4,5-dichloro-2-nitrophenyl)acetamide has been conducted, indicating potential applications in polymer science and materials engineering (Begunov & Valyaeva, 2015).
Characterization of Potential Pesticides
- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, similar in structure to the queried chemical, have been characterized as potential pesticides using X-ray powder diffraction, highlighting their significance in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Research on 2-(substituted phenoxy) acetamide derivatives, which are structurally related to the queried compound, demonstrates potential anticancer, anti-inflammatory, and analgesic properties, suggesting possible medical applications (Rani et al., 2014).
Bioactive Nitrosylated and Nitrated Derivatives
- Studies on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers, related to the queried chemical, present an alternative pathway to 2-amidophenol-derived phytotoxic metabolites, significant in the field of biochemistry and plant science (Girel et al., 2022).
Chemoselective Acetylation in Antimalarial Drug Synthesis
- The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was explored, indicating a pharmaceutical application (Magadum & Yadav, 2018).
Solvatochromism and IR Spectrum Analysis
- Research on N-(4-Methyl-2-nitrophenyl)acetamide explores its solvatochromism and the effects on its infrared spectrum, contributing to the field of physical chemistry (Krivoruchka et al., 2004).
Crystal Structure Analysis
- The study of 2,2-Dichloro-N-(3-nitrophenyl)acetamide's crystal structure contributes to the understanding of molecular conformations and interactions in crystallography (Gowda, Foro, & Fuess, 2008).
特性
IUPAC Name |
2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224457 | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Erythro-chloramphenicol | |
CAS RN |
7387-98-6 | |
| Record name | D-erythro-Chloramphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7387-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-erythro-Chloramphenicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



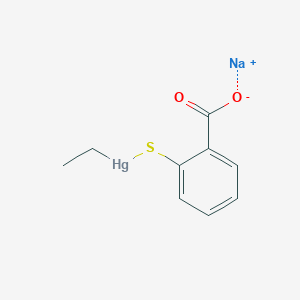
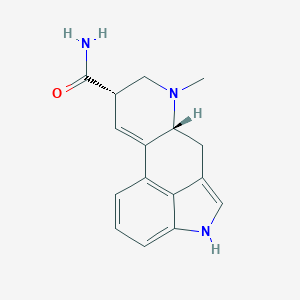





![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
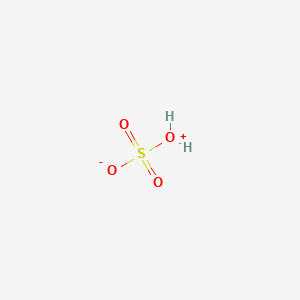
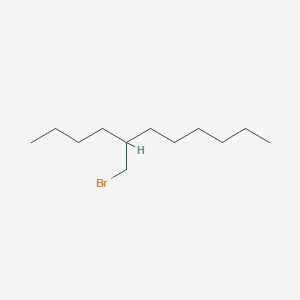
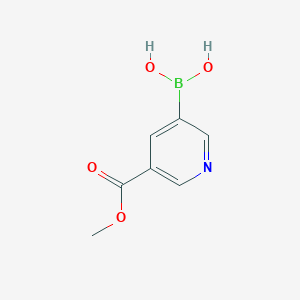
![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

